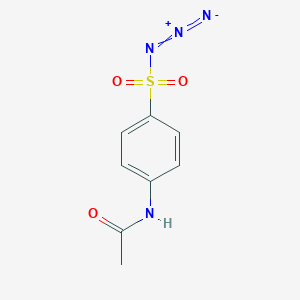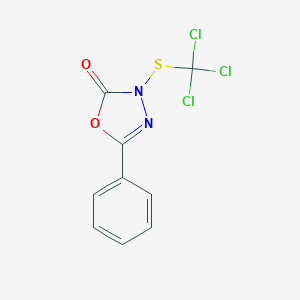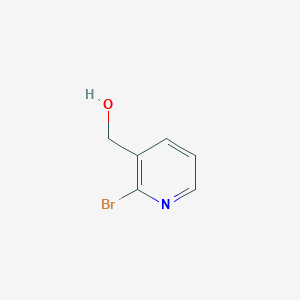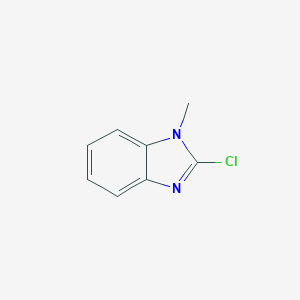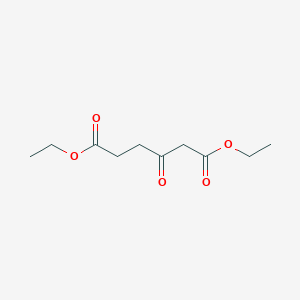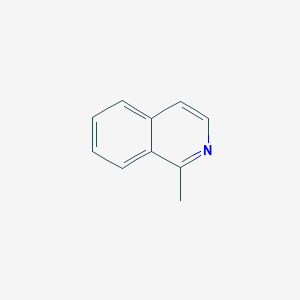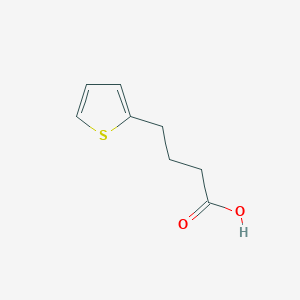
4-(2-Thienyl)butyric acid
概要
説明
4-(2-チエニル)酪酸は、分子式C8H10O2Sを持つ有機化合物です。これは、第4位に2-チエニル基が結合した酪酸骨格を特徴とするモノカルボン酸です。
作用機序
4-(2-チエニル)酪酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、アロマトランスフェラーゼに作用し、さまざまな生化学プロセスに影響を与えることができます。 この化合物の効果は、これらの標的への結合と活性調節能力によって媒介されます .
類似化合物:
- 2-チオフェン酪酸
- 2-チオフェンブタン酸
- γ-(α-チエニル)酪酸
比較: 4-(2-チエニル)酪酸は、特定の置換パターンと第4位にチエニル基が存在することで独特です。 この構造的特徴は、他の類似化合物と比較して、異なる化学的および生物学的特性を付与します .
結論として、4-(2-チエニル)酪酸は、さまざまな科学分野で大きな可能性を秘めた多用途な化合物です。その独特の構造と反応性は、化学、生物学、医学、および産業における貴重な研究対象となっています。
生化学分析
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルートと反応条件: 4-(2-チエニル)酪酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、特定の条件下でチオフェンを酪酸と反応させて、所望の位置にチエニル基を導入する方法です。 この反応は通常、触媒と制御された温度を必要とし、正しい置換を保証します .
工業生産方法: 工業的には、4-(2-チエニル)酪酸の製造は、通常、最適な条件下で反応物が混合される大規模な化学反応器で行われます。 このプロセスには、高純度の化合物を得るための精製や結晶化などのステップが含まれる場合があります .
化学反応の分析
反応の種類: 4-(2-チエニル)酪酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、カルボン酸基をアルコールに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
形成される主要な生成物:
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: ハロゲン化チエニル誘導体.
科学研究の応用
4-(2-チエニル)酪酸は、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と酵素との相互作用について研究されています。
医学: その潜在的な治療効果と創薬への応用を探求する研究が進められています。
科学的研究の応用
4-(2-Thienyl)Butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials
類似化合物との比較
- 2-Thiophenebutyric Acid
- 2-Thiophenebutanoic Acid
- γ-(α-Thienyl)butyric Acid
Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
特性
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
| Record name | 2-Thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiophenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-THIENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?
A: Research suggests that this compound can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.
Q2: Can this compound be synthesized using succinyl dichloride?
A: Yes, studies have demonstrated the successful synthesis of this compound derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.
Q3: Are there any catalytic applications for the hydrogenation of this compound derivatives?
A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to this compound, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.
Q4: What is known about the structure of this compound and its derivatives?
A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of this compound. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.
Q5: Does this compound interact with enzymes?
A: While the provided research doesn't directly address this question, one study mentions the potential interaction of this compound with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


